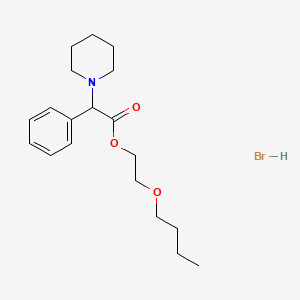
Butopiprine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butopiprine hydrobromide is a chemical compound with the molecular formula C19H29NO3.BrH. It is known for its pharmacological properties and is used in various scientific research applications. The compound is a hydrobromide salt, which means it is formed by the reaction of hydrobromic acid with an organic base.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of butopiprine hydrobromide involves several synthetic routes. One common method includes the reaction of 1-piperidineacetic acid with 2-butoxyethyl ester in the presence of hydrobromic acid. The reaction conditions typically involve heating the mixture to a specific temperature range and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is usually purified through crystallization or other separation techniques to obtain the desired crystalline form.
Analyse Chemischer Reaktionen
Types of Reactions
Butopiprine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Butopiprine hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of butopiprine hydrobromide involves its interaction with specific molecular targets in the body. It primarily acts as a norepinephrine and dopamine reuptake inhibitor, which means it inhibits the reuptake of these neurotransmitters from the synaptic cleft, prolonging their action. This mechanism is similar to that of other norepinephrine/dopamine-reuptake inhibitors and is responsible for its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bupropion hydrobromide: A well-known norepinephrine/dopamine-reuptake inhibitor used in the treatment of depression and smoking cessation.
Eletriptan hydrobromide: Another hydrobromide salt used in the treatment of migraines.
Uniqueness
Butopiprine hydrobromide is unique due to its specific molecular structure and pharmacological profile. Unlike other similar compounds, it may have distinct effects on certain receptors and enzymes, making it a valuable compound for specific research applications.
Eigenschaften
CAS-Nummer |
60595-56-4 |
|---|---|
Molekularformel |
C19H30BrNO3 |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
2-butoxyethyl 2-phenyl-2-piperidin-1-ylacetate;hydrobromide |
InChI |
InChI=1S/C19H29NO3.BrH/c1-2-3-14-22-15-16-23-19(21)18(17-10-6-4-7-11-17)20-12-8-5-9-13-20;/h4,6-7,10-11,18H,2-3,5,8-9,12-16H2,1H3;1H |
InChI-Schlüssel |
DIKZTARJMXAIGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



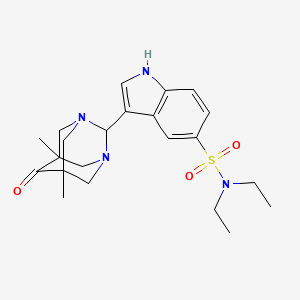



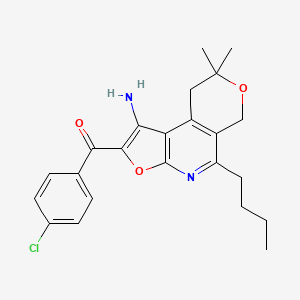

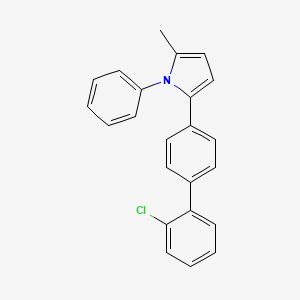

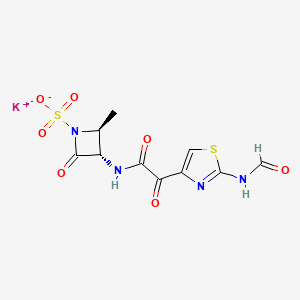
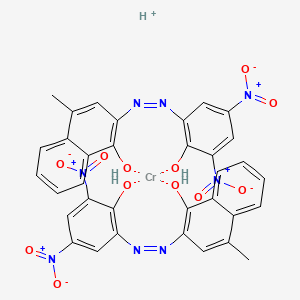

![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 3-(trichloromethyl)benzoate](/img/structure/B15184543.png)

